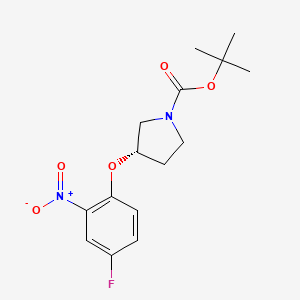

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a substituted phenoxy moiety. The compound’s structure includes a fluorine atom at the 4-position and a nitro group at the 2-position of the aromatic ring, which confers distinct electronic and steric properties. This molecule is primarily employed as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex heterocyclic compounds. For example, it was used in a European patent application (EP 4 374 877 A2) to synthesize a spiro-diazaspiro nonene carboxamide derivative via a Mitsunobu-type reaction .

The (S)-configuration of the pyrrolidine ring is critical for enantioselective applications, ensuring compatibility with chiral environments in drug-target interactions. Analytical techniques such as FTIR, NMR, and elemental analysis are typically employed to confirm its purity and structural integrity .

Properties

IUPAC Name |

tert-butyl (3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQJZHYWQSCLEL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143733 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-23-5 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorinated Nitrophenoxy Group: This step often involves nucleophilic aromatic substitution reactions where a fluorinated nitrophenol reacts with a suitable leaving group on the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Reduction of the Nitro Group: Produces the corresponding amino compound.

Hydrolysis of the Ester Group: Produces the carboxylic acid derivative.

Substitution of the Fluorine Atom: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May be used in the study of enzyme interactions and receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorinated nitrophenoxy group can enhance binding affinity and specificity, while the pyrrolidine ring can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to two closely related analogs:

(S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 1233860-18-8)

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 218944-23-1)

Electronic and Steric Effects

- Target Compound : The 4-fluoro-2-nitro substitution creates a strong electron-withdrawing effect, polarizing the aromatic ring and activating it toward nucleophilic substitution. The fluorine atom’s electronegativity also enhances the stability of intermediates during synthesis .

- Analog 2 (4-nitro) : The absence of fluorine reduces polarity, making the compound less reactive in electrophilic aromatic substitution but more lipophilic, which could influence solubility in organic solvents .

Biological Activity

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, identified by its CAS number 1233859-96-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrolidine ring substituted with a tert-butyl group and a nitrophenoxy moiety. Its molecular formula is , and it has a molecular weight of approximately 326.32 g/mol. The presence of the fluorine and nitro groups contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Pyrrolidine derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in various therapeutic contexts, including neuroprotection .

- Anticancer Potential : Compounds containing pyrrolidine scaffolds have shown promise in anticancer research. For instance, studies indicate that certain derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The compound may exert neuroprotective effects, potentially making it useful in treating neurodegenerative diseases. Research has highlighted the role of pyrrole-containing compounds in reducing neuronal death under oxidative stress conditions .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In a study evaluating the anticancer properties of pyrrolidine derivatives, this compound was tested against MCF-7 breast cancer cells. The compound demonstrated significant inhibitory effects, with an IC50 value indicating potent activity comparable to established anticancer agents .

- Neuroprotective Studies : Another investigation focused on the neuroprotective capabilities of this compound against oxidative stress in glial cells. Results showed that it effectively reduced cell death induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Pharmacological Implications

The diverse biological activities of this compound position it as a candidate for further drug development. Its antioxidant and anticancer properties warrant comprehensive pharmacokinetic studies to evaluate its efficacy and safety profile.

Q & A

Q. Key Intermediates :

- Boc-protected pyrrolidine derivatives (e.g., tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate).

- Activated aryl halides or phenol derivatives (e.g., 4-fluoro-2-nitrophenyl triflate) for coupling .

Advanced: How can researchers address stereochemical inconsistencies during pyrrolidine functionalization?

Answer:

Stereochemical control is critical for enantiopure synthesis:

- Chiral Auxiliaries : Use (S)-configured starting materials, such as (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, to ensure retention of configuration during substitution .

- Dynamic Kinetic Resolution : Employ catalysts like palladium complexes or enzymes to invert stereochemistry in situ during coupling steps .

- X-ray Crystallography : Confirm absolute configuration post-synthesis using single-crystal diffraction (e.g., SHELX-refined structures) .

Q. Common Pitfalls :

- Epimerization under basic conditions: Mitigate by using mild bases (e.g., Cs2CO3) and low temperatures .

Basic: Which analytical techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

Answer:

Key Techniques :

- NMR Spectroscopy :

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺ expected ~381.13 m/z) and fragmentation patterns .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% ee) .

Advanced: How can dynamic rotational isomerism in NMR spectra complicate structural analysis, and how is this resolved?

Answer:

Issue : Restricted rotation around the C–O bond in the aryl ether moiety can create rotamers, leading to split or broadened NMR signals .

Q. Resolution Strategies :

- Variable Temperature NMR : Elevate temperature (e.g., 60°C) to coalesce rotamer peaks into singlets .

- 2D NMR : Use NOESY or ROESY to confirm spatial proximity of protons across the rotameric barrier.

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values to assign rotamer populations .

Advanced: What factors influence regioselectivity during nitration and fluorination of the pyrrolidine-aryl ether system?

Answer:

Nitration :

- Electrophilic Aromatic Substitution : Directed by electron-donating groups. The para-fluoro group deactivates the ring, favoring nitration at the ortho position relative to the ether oxygen .

- Solvent Effects : Nitric acid in sulfuric acid maximizes nitronium ion (NO₂⁺) formation for efficient substitution .

Q. Fluorination :

- Halogen Exchange : Use CsF or KF in DMF to displace nitro or other leaving groups via SNAr mechanisms .

- Directed Ortho-Metalation : Employ lithium amides to deprotonate specific positions before fluorinating with NFSI .

Basic: How can researchers optimize reaction yields during Boc deprotection?

Answer:

- Acidic Conditions : Use TFA in dichloromethane (1–2 h, 0°C to RT) for efficient Boc removal without pyrrolidine ring degradation .

- Workup : Neutralize with aqueous NaHCO3 and extract with ethyl acetate to isolate the free amine intermediate .

Advanced: What computational methods aid in predicting the compound’s reactivity or spectroscopic properties?

Answer:

- DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic attack) using Gaussian or ORCA .

- Molecular Dynamics : Model solvation effects on NMR chemical shifts (e.g., using COSMO-RS) .

- Docking Studies : Predict biological activity by docking into target proteins (e.g., kinases or GPCRs) using AutoDock Vina .

Basic: How is the compound’s stability assessed under different storage conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.